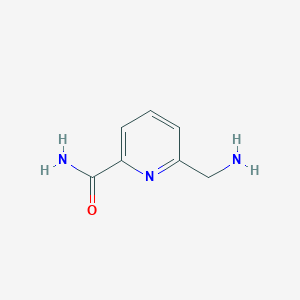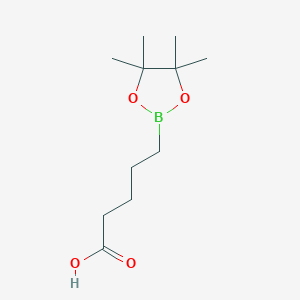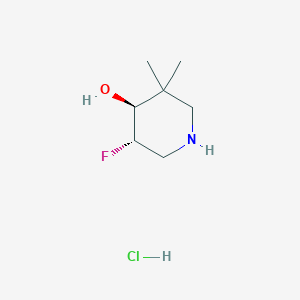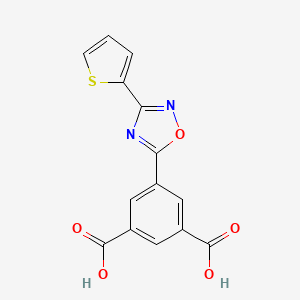
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ringThe pyrazole ring is known for its versatility and presence in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1,3-diethyl-4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .
Applications De Recherche Scientifique
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Known for its applications in organic synthesis.
Uniqueness
4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s combination of a pyrazole and piperidine ring makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H23N3 |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-(2,5-diethyl-4-methylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H23N3/c1-4-12-10(3)13(16(5-2)15-12)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3 |
Clé InChI |
DBTXQCALSCKHHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1C)C2CCNCC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)


![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)

![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)


